2,3-Difluoro-5-methylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluoro-5-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVLLWBMWSEHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Niche Within the Fluorinated Aromatic Alcohols Research Landscape
2,3-Difluoro-5-methylbenzyl alcohol, with the chemical formula C₈H₈F₂O, belongs to the class of benzyl (B1604629) alcohols, which are characterized by a phenylmethanol substructure. nih.gov The presence of two fluorine atoms and a methyl group on the aromatic ring distinguishes it from simpler analogues like 2,3-difluorobenzyl alcohol and positions it within a specialized area of research focused on polysubstituted aromatic compounds.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.net Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, while the carbon-fluorine bond is known for its strength and contribution to metabolic stability. These attributes often lead to enhanced potency, improved pharmacokinetic profiles, and better bioavailability of drug candidates. researchgate.net
A Versatile Intermediate for Advanced Chemical Architectures
The true significance of 2,3-Difluoro-5-methylbenzyl alcohol lies in its role as a versatile synthetic intermediate. The hydroxyl group provides a reactive handle for a variety of chemical transformations, while the substituted aromatic ring can be further functionalized, making it a valuable starting material for the construction of novel molecular frameworks.
One common synthetic route to benzyl (B1604629) alcohols involves the reduction of the corresponding benzaldehyde (B42025). For instance, a general method for preparing a similar compound, (2,3-Difluoro-6-methylphenyl)methanol, involves treating 2,3-difluoro-6-methylbenzaldehyde (B3010684) with a reducing agent like sodium borohydride. While specific synthesis details for this compound are not extensively documented in publicly available research, it is reasonable to assume a similar synthetic strategy starting from 2,3-difluoro-5-methylbenzaldehyde (B13154007) or the corresponding benzoic acid. The precursor, 2,3-Difluoro-5-methylbenzonitrile, is commercially available, suggesting a potential pathway to the aldehyde and subsequently the alcohol. nih.gov
The potential applications of this building block are suggested by research on related fluorinated compounds. For example, a patent for 2,3,5,6-Tetrafluoro-p-methylbenzyl alcohol highlights its importance as an intermediate in the synthesis of pyrethroid pesticides, a major class of agrochemicals. This indicates a potential avenue for the application of this compound in the development of new crop protection agents.
Key Research Directions on the Horizon
Regioselective and Stereoselective Synthesis Approaches for this compound
The regioselective and stereoselective synthesis of this compound is a complex challenge that requires precise control over chemical reactions. The arrangement of two fluorine atoms and a methyl group on the benzene (B151609) ring, in addition to the benzylic alcohol, demands carefully chosen synthetic routes to avoid the formation of unwanted isomers and byproducts.
Benzylic Oxidation/Reduction Strategies for Aromatic Methyl and Carboxylic Acid Precursors
A primary strategy for synthesizing this compound involves the functionalization of the benzylic position of a suitable precursor. This can be approached from two main directions: the oxidation of a methyl group or the reduction of a carboxylic acid or its derivative.
The oxidation of a precursor like 1,2-difluoro-4-methylbenzene is a direct approach. However, controlling the oxidation to stop at the alcohol stage is challenging, as the reaction can easily proceed to form the aldehyde or carboxylic acid. masterorganicchemistry.combeilstein-journals.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) tend to oxidize the benzylic carbon completely to a carboxylic acid. masterorganicchemistry.com Milder and more selective reagents are necessary to isolate the benzyl alcohol in good yield. beilstein-journals.orgresearchgate.net
Conversely, the reduction of a precursor such as 2,3-difluoro-5-methylbenzoic acid or its corresponding ester provides a more controlled path to the benzyl alcohol. This method avoids the over-oxidation problem. A variety of reducing agents can be employed for this transformation.
| Method | Precursor | Reagent(s) | Key Features |
| Benzylic Oxidation | 2,3-Difluoro-5-methyltoluene | N-Bromosuccinimide (NBS), followed by hydrolysis | Proceeds via a radical bromination, which is then substituted by a hydroxyl group. Selectivity can be an issue. masterorganicchemistry.com |
| Benzylic Oxidation | 2,3-Difluoro-5-methyltoluene | Mild oxidants (e.g., N-heterocycle-stabilized iodanes) | Offers a milder alternative to heavy metal oxidants, potentially stopping at the aldehyde or alcohol stage. beilstein-journals.orgresearchgate.net |
| Carboxylic Acid Reduction | 2,3-Difluoro-5-methylbenzoic acid | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Powerful reducing agents that effectively convert carboxylic acids and esters to primary alcohols. Requires careful handling. |
| Bromide Reduction | 2,3-Difluoro-5-bromomethylbenzene | Magnesium powder in methanol (B129727) | A multi-step process involving initial bromination followed by reduction can be effective. google.com |
Direct Fluorination Techniques and Challenges in Aromatic Systems
The introduction of fluorine atoms directly onto an aromatic ring is notoriously difficult due to the high reactivity of fluorinating agents and the challenge of controlling regioselectivity. numberanalytics.com The direct fluorination of 3-methylbenzyl alcohol or a related precursor to obtain the 2,3-difluoro substitution pattern is a significant hurdle in synthetic chemistry. ucl.ac.ukacs.org
The challenges associated with direct aromatic fluorination include:
Low Regioselectivity : Fluorinating agents often lead to a mixture of constitutional isomers, which are difficult to separate due to their similar physical properties.
Harsh Reaction Conditions : Many fluorination reactions require conditions that are incompatible with sensitive functional groups. acs.org
Over-fluorination : The high reactivity can lead to the introduction of more fluorine atoms than desired.
Substrate Compatibility : The substrate scope for many late-stage fluorination methods can be limited. pharmtech.com
Given these difficulties, direct fluorination is often performed early in the synthetic sequence before introducing other sensitive functionalities.
| Fluorination Method | Fluorinating Agent | Associated Challenges |
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Often requires directing groups to achieve regioselectivity; can be harsh. ucl.ac.ukacs.org |
| Nucleophilic Aromatic Substitution (SNA) | Fluoride (B91410) salts (e.g., KF, CsF) | Requires highly electron-deficient aromatic rings and often high temperatures. ucl.ac.uk |
| Transition-Metal-Mediated Fluorination | Pd, Cu, or Ag catalysts with a fluorine source | A developing area, but can suffer from issues like protodemetalation and limited substrate scope. ucl.ac.ukpharmtech.com |
Organometallic Routes for C-C Bond Formation and Functionalization
Organometallic chemistry offers powerful tools for constructing the carbon skeleton of this compound. numberanalytics.com These routes often involve the reaction of an organometallic reagent with an electrophile to form a key carbon-carbon bond.
One potential strategy involves the preparation of a difluoro-methyl-substituted organometallic species, such as a Grignard reagent (e.g., (2,3-difluoro-5-methylphenyl)magnesium bromide) or an organolithium compound. This nucleophilic reagent can then be reacted with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group. The primary challenge in this approach is often the preparation and stability of the organometallic reagent itself. Additions of allylmagnesium reagents, a related class of organometallics, are known to have unique and sometimes unpredictable stereoselectivities. nih.gov
| Organometallic Reagent | Electrophile | Bond Formed | Considerations |
| (2,3-Difluoro-5-methylphenyl)magnesium bromide | Formaldehyde (H₂CO) | Aryl-CH₂OH | Preparation of the Grignard reagent from the corresponding aryl bromide. |
| 2,3-Difluorophenylmagnesium bromide | Methyl iodide, followed by functionalization | Aryl-CH₃ | Requires a multi-step sequence to build the final molecule. |
| Lithiated alkyne | Chiral imines | Propargylamines | Can be used to create complex chiral alcohol precursors with high stereoselectivity. researchgate.net |
Catalytic Innovations in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Innovations in both transition-metal catalysis and biocatalysis offer promising avenues for the synthesis of complex molecules like this compound.
Transition-Metal-Catalyzed Coupling Reactions for Aromatic Scaffolds
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for constructing substituted aromatic rings. numberanalytics.com Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are particularly powerful for creating C-C bonds with high precision. These methods could be employed to assemble the 2,3-difluoro-5-methylphenyl core from simpler building blocks. For example, a Suzuki coupling could be envisioned between a difluoroboronic acid derivative and a methyl-substituted aryl halide.
The development of specialized ligands has been crucial for achieving high yields and selectivities in these reactions, including enantioselective couplings that can create chiral centers. acs.org
| Coupling Reaction | Catalyst/Ligand System | Reactants | Potential Application |
| Suzuki Coupling | Pd(PPh₃)₄ or other Pd catalysts | Aryl boronic acid + Aryl halide | Assembling the difluoro-methyl-substituted benzene ring. |
| Stille Coupling | Pd catalyst | Organostannane + Aryl halide | Offers an alternative for C-C bond formation with different functional group tolerance. |
| Enantioselective Coupling | Chiral Ni or Pd complexes | Racemic Grignard reagent + Aryl halide | Can be used to create enantioenriched products in stereoconvergent reactions. acs.org |
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. scispace.com For the synthesis of this compound, enzymes like alcohol dehydrogenases (ADHs) are particularly relevant. researchgate.net These enzymes can catalyze the asymmetric reduction of a ketone precursor, 2,3-difluoro-5-methylbenzaldehyde (B13154007), to produce the corresponding chiral benzyl alcohol with very high enantiomeric excess.
Chemoenzymatic strategies combine the best of both worlds, using robust chemical reactions to create a precursor that is then transformed with high selectivity by an enzyme. mdpi.com For instance, a chemical oxidation could produce the aldehyde, which is then stereoselectively reduced by an ADH. dtu.dk Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure forms. acs.org
| Enzymatic Method | Enzyme Class | Transformation | Key Advantages |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 2,3-Difluoro-5-methylbenzaldehyde → (R)- or (S)-2,3-Difluoro-5-methylbenzyl alcohol | High enantioselectivity, mild reaction conditions (aqueous media, room temp). researchgate.netresearchgate.net |
| Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Racemic this compound → Enantioenriched alcohol and ester | Well-established method for separating enantiomers. acs.org |
| Multi-enzyme Cascade | Multiple enzymes (e.g., deaminase, decarboxylase, reductase) | Fluoro-l-phenylalanine → Fluoro-benzyl alcohol | Can construct complex molecules from simple precursors in a one-pot system. nih.gov |
Sustainable and Green Chemistry Principles in this compound Production
The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key aspects include maximizing atom economy, utilizing safer solvents, employing catalytic over stoichiometric reagents, and using renewable resources.
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Solvent-free reactions represent a significant advancement in green synthesis. By eliminating the solvent, these processes can reduce environmental impact, lower costs, and simplify product purification. For instance, the esterification of substituted benzoic acids with alcohols has been successfully carried out under solvent-free conditions using a modified Montmorillonite K10 clay as a solid acid catalyst. ijstr.org This approach demonstrates high yields for benzoic acids with both electron-donating and withdrawing groups when reacted with methanol and benzyl alcohol. ijstr.org
Another green approach involves the use of water as a solvent. The direct N-allylation of pyrazoles with allylic alcohols has been achieved in water using a metal-free, recyclable catalyst, showcasing an atom-economic strategy for forming allylic amines.
The following table illustrates the application of atom-economical principles in the synthesis of related benzyl alcohol derivatives.
| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |
| Substituted Benzoic Acids | Orthophosphoric acid modified Montmorillonite K10 | Solvent-Free | Corresponding Esters | High | ijstr.org |
| Ketones and Primary Alcohols | Iron(II) acetate/phenanthroline | Toluene | α,β-Unsaturated Ketones | Up to 88% | acsgcipr.orgresearchgate.net |
| Benzylic Alcohols | Silver carbonate/potassium hydroxide | Mesitylene | Corresponding Benzoic Acids | Up to 92% | aip.org |
This table presents data for analogous reactions to illustrate the principles of atom-economical and greener synthetic processes.
The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. Lignocellulosic biomass, a readily available and non-food-competing resource, is a promising renewable feedstock for the production of aromatic compounds, including benzoic acid derivatives. researchgate.netustc.edu.cnnih.gov For example, a novel route for the conversion of sawdust to benzoic acid has been reported, involving catalytic pyrolysis to aromatics and subsequent oxidation. researchgate.netustc.edu.cn
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. tandfonline.comsci-hub.sepolimi.it Carboxylic acid reductases (CARs), for instance, can selectively reduce a wide range of carboxylic acids to their corresponding aldehydes or alcohols under mild, aqueous conditions. polimi.itgoogle.com Several fungal strains, including Cunninghamella elegans and various Basidiomycetes, have demonstrated the ability to efficiently reduce substituted benzoic acids to their corresponding benzyl alcohols. tandfonline.comsci-hub.se This biocatalytic approach is particularly attractive for the synthesis of natural flavors and fragrances and holds potential for the production of fluorinated benzyl alcohols from their corresponding acids. tandfonline.com
The table below summarizes examples of renewable feedstocks and catalysts used in the synthesis of related aromatic compounds.
| Feedstock/Substrate | Catalyst/Biocatalyst | Product | Key Feature | Reference |
| Lignocellulosic Biomass (Sawdust) | HZSM-5, MnO2/NHPI | Benzoic Acid | Conversion of renewable biomass to a platform chemical. | researchgate.netustc.edu.cn |
| Substituted Benzoic Acids | Cunninghamella elegans | Corresponding Benzyl Alcohols | Efficient bioreduction of fluorinated benzoic acids. | sci-hub.se |
| Substituted Benzoic Acid Derivatives | Basidiomycota strains (Pycnoporus cinnabarinus, Pleurotus eryngii) | Corresponding Benzaldehydes | Selective microbiological reduction. | tandfonline.com |
| Benzoic Acid | Nocardia sp. NRRL 5646 (Carboxylic Acid Reductase) | Benzyl Alcohol | Biocatalytic reduction in aqueous medium. | google.com |
This table provides examples of the use of renewable resources in the synthesis of analogous aromatic compounds.
Elucidation of Reaction Pathways and Transient Intermediates
The reaction pathways of fluorinated benzyl alcohols like this compound are diverse and highly dependent on the reaction conditions and reagents employed. Mechanistic studies often point to the formation of key transient intermediates that dictate the final product distribution.
One common pathway involves the acid-catalyzed or reagent-induced ionization of the C–OH bond to generate a stabilized benzylic carbocation. For instance, the use of XtalFluor-E with benzylic alcohols can lead to the formation of an alkoxy-N,N-diethylaminodifluorosulfane intermediate, which then ionizes to a benzylic carbocation rsc.org. This cation is then susceptible to attack by nucleophiles. Another potential pathway is the dehydration of the alcohol to form a corresponding alkene intermediate, which can subsequently react further mdpi.com. In other systems, particularly those involving photoredox catalysis or specific reagents, reactions can proceed through radical intermediates researchgate.netbeilstein-journals.org. The generation of a benzylic radical via processes like Hydrogen-Atom Transfer (HAT) opens up alternative functionalization routes beilstein-journals.orgbeilstein-journals.org.
Kinetic Isotope Effect Studies in Fluorine-Containing Systems
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced with one of its isotopes wikipedia.org. These studies provide critical insights into bond-breaking and bond-forming steps in the rate-determining step (RDS) of a reaction.
Fluorine KIE: The leaving group KIE for fluorine (¹⁸F vs. ¹⁹F) has been used to probe nucleophilic aromatic substitution (SₙAr) reactions. For the reaction of 2,4-dinitrofluorobenzene with piperidine, the observed KIE was significantly different in various solvents. In tetrahydrofuran (B95107) (THF), the KIE was 1.0262, indicating that the departure of the fluoride leaving group is rate-limiting. In contrast, a KIE of 0.9982 in acetonitrile (B52724) suggests that the initial nucleophilic attack is the rate-limiting step in that solvent acs.org. This demonstrates how KIE studies can reveal changes in the RDS based on reaction conditions.
Deuterium (B1214612) KIE: Secondary kinetic isotope effects (SKIEs), where the isotopically labeled atom's bond is not broken, are also highly informative. For example, distinguishing between Sₙ1 and Sₙ2 mechanisms at a benzylic center can be achieved by labeling the alpha-carbon with deuterium (e.g., C₆H₅-CHD-OH). A small or inverse SKIE (kH/kD ≈ 0.9-1.0) is often indicative of a change from sp² to sp³ hybridization in the transition state, as seen in Sₙ2 reactions, while a larger normal SKIE (kH/kD > 1.1) suggests a change from sp³ to sp² hybridization, characteristic of carbocation formation in an Sₙ1 pathway wikipedia.orgnih.gov.
| Isotope Effect Type | Typical kL/kH Value | Mechanistic Implication | Example Application |
|---|---|---|---|
| Primary Deuterium KIE | > 2 | C-H bond breaking in or before the rate-determining step. | Oxidation of an alcohol where C-H bond cleavage is the RDS. |
| Secondary Deuterium KIE (α-carbon) | > 1.1 (Normal) | sp³ → sp² rehybridization in the transition state. | Sₙ1 reaction involving carbocation formation. wikipedia.orgnih.gov |
| Secondary Deuterium KIE (α-carbon) | < 1 (Inverse) | sp² → sp³ rehybridization in the transition state. | Sₙ2 reaction with a pentacoordinate transition state. nih.gov |
| Leaving Group ¹⁸F KIE | > 1 (Normal) | C-F bond breaking is part of the rate-determining step. | SₙAr reaction where leaving group departure is rate-limiting. acs.org |
In Situ Spectroscopic Monitoring of Reaction Kinetics
Monitoring reactions in real-time using spectroscopic techniques provides direct evidence of reaction progress and the presence of transient species. In situ spectroscopy is invaluable for understanding the kinetics of complex transformations.
For example, the liquid-phase oxidation of benzyl alcohol on a palladium surface has been studied using Polarization-Modulation Infrared Reflection−Absorption Spectroscopy (PM-IRRAS) researchgate.net. This technique allows for the simultaneous detection of species in the liquid phase and those adsorbed on the catalyst surface. Studies revealed the formation of the primary product, benzaldehyde (B42025), alongside by-products like CO₂, benzoic acid, and toluene. Under anaerobic conditions, the intermediate carbon monoxide (CO), formed from the decarbonylation of benzaldehyde, was observed bound to the palladium surface, confirming a side-reaction pathway that can poison the catalyst researchgate.net. Similarly, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed in radical trapping experiments to detect and characterize short-lived radical intermediates, providing direct evidence for radical-mediated reaction pathways acs.org.
| Technique | Species Detected | Information Gained | Reference |
|---|---|---|---|
| In Situ PM-IRRAS | Benzaldehyde, Benzoic Acid, CO₂, Surface-bound CO | Monitors product formation, side-reactions, and catalyst poisoning in real-time. | researchgate.net |
| In Situ NMR | Reactants, Products (e.g., benzyl alcohols, PACs) | Tracks conversion and selectivity in competing reaction networks. | dtu.dk |
| EPR Spectroscopy | Spin-trapped radical intermediates | Confirms the presence and structure of radical species in a reaction. | acs.org |
Stereochemical Outcomes of Benzylic Functionalization and C-F Activation
The stereochemistry of reactions at the benzylic position is a critical diagnostic tool for determining the underlying mechanism, particularly in nucleophilic substitution and C-F activation processes. The three-dimensional arrangement of the product directly reflects the nature of the key intermediates and transition states.
Mechanistic pathways for benzylic substitution can range from a fully associative Sₙ2 mechanism, which proceeds with inversion of stereochemistry, to a fully dissociative Sₙ1 mechanism, which involves a planar carbocation intermediate and leads to racemization nih.gov. Studies on the C-F activation of isotopically labeled, enantioenriched benzyl fluoride have shown that the stereochemical outcome is highly dependent on the nucleophile and reaction conditions. While some reactions proceed with a high degree of inversion, suggesting a dominant Sₙ2 pathway, others show significant loss of stereochemical integrity, pointing to substantial Sₙ1 character nih.gov.
Furthermore, in some catalytic systems, a competitive Sₙ2 pathway can lead to a product with the opposite stereochemistry to the main product. This has been observed in reactions where C-O bond formation competes with C-F bond formation, with the former proceeding via an Sₙ2 mechanism and the latter through a different pathway beilstein-journals.org. The selective activation of a single C-F bond in a difluoromethylene group to create a chiral monofluorinated center is a significant challenge, often requiring careful tuning of a transition metal catalyst and a chiral ligand to control the enantioselectivity nih.gov.
Influence of Fluorine Substituents on Electronic Structure and Reactivity
The two fluorine atoms on the aromatic ring of this compound exert a powerful influence on its electronic properties and chemical reactivity. This influence stems from a combination of competing electronic effects.
Inductive and Mesomeric Effects on Aromatic Ring Systems
Fluorine atoms affect the electron density of the aromatic ring through two primary mechanisms: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack compared to unsubstituted benzene stackexchange.comstackexchange.com.
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases electron density, particularly at the ortho and para positions quora.comwikipedia.org.
| Halogen | Inductive Effect (σI) | Mesomeric Effect (σR) | Overall Effect on Electrophilic Aromatic Substitution |
|---|---|---|---|
| -F | +0.51 | -0.34 | Deactivating, Ortho/Para directing nih.gov |
| -Cl | +0.47 | -0.18 | Deactivating, Ortho/Para directing |
| -Br | +0.45 | -0.15 | Deactivating, Ortho/Para directing |
Hydrogen Bonding and Solvation Effects in Fluorinated Alcohol Reactions
Fluorinated alcohols exhibit unique solvent and hydrogen bonding properties that significantly impact reaction mechanisms and selectivity. They are characterized as strong hydrogen-bond donors but very poor hydrogen-bond acceptors researchgate.netresearchgate.net.
This high hydrogen-bond donating (HBD) capacity allows solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to stabilize anionic intermediates and transition states, thereby accelerating reactions rsc.orgrsc.org. For instance, in nucleophilic substitution reactions, the addition of a fluorinated alcohol can preferentially solvate the fluoride anion via hydrogen bonding. This enhanced solvation makes the fluoride ion less basic, which can suppress the competing E2 elimination pathway and increase the selectivity for the desired Sₙ2 product acs.org.
In the case of this compound, the presence of an ortho-fluorine atom (at position 2) relative to the benzyl alcohol group can lead to the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the adjacent fluorine southampton.ac.uknih.gov. The formation of such an IMHB can lock the conformation of the -CH₂OH group and reduce the alcohol's ability to donate a hydrogen bond to external acceptors, thereby altering its effective acidity and reactivity in solution nih.gov.
| Solvent | Hydrogen-Bond Donor Acidity (α) | Hydrogen-Bond Acceptor Basicity (β) | Key Property |
|---|---|---|---|
| Water | 1.17 | 0.47 | Protic, high H-bond donor & acceptor |
| Methanol | 0.98 | 0.66 | Protic, good H-bond donor & acceptor |
| 2,2,2-Trifluoroethanol (TFE) | 1.51 | 0.00 | Strong H-bond donor, non-acceptor researchgate.net |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1.96 | 0.00 | Very strong H-bond donor, non-acceptor researchgate.netresearchgate.net |
| Acetonitrile | 0.19 | 0.40 | Polar aprotic, weak donor |
Role of Catalysts and Additives in Modulating Reaction Selectivity and Efficiency
General principles of organic chemistry suggest that this compound would likely participate in reactions typical of benzyl alcohols, such as oxidation, etherification, and C-H activation. The electronic effects of the two fluorine atoms and the methyl group on the aromatic ring would undoubtedly influence the reactivity of the benzylic alcohol and the aromatic ring itself. However, without specific experimental data and mechanistic studies for this particular molecule, any discussion on the role of catalysts and additives would be speculative.
Similarly, in reactions involving the nucleophilic substitution of the hydroxyl group, acid catalysts or activating agents are typically required. The nature of the catalyst and any additives would be crucial in controlling the formation of intermediates and the regioselectivity of the reaction.
Until dedicated research on the catalytic reactions of this compound is published, a detailed analysis of the role of catalysts and additives in modulating its reaction selectivity and efficiency remains an area for future investigation.
Derivatization and Chemical Transformations of 2,3 Difluoro 5 Methylbenzyl Alcohol
Oxidation and Reduction Chemistry of the Benzylic Alcohol Moiety
The benzylic alcohol group is a key site for oxidation and reduction reactions, providing access to corresponding aldehydes, carboxylic acids, and further functionalized benzylic compounds.
The oxidation of primary alcohols, such as 2,3-Difluoro-5-methylbenzyl alcohol, can yield either aldehydes or carboxylic acids, depending on the chosen reagents and reaction conditions. libretexts.orglibretexts.org The selective oxidation to an aldehyde requires careful control to prevent over-oxidation to the carboxylic acid. libretexts.orgd-nb.info Common methods for this transformation include the use of mild oxidizing agents. For instance, oxidation protocols using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant can efficiently produce aldehydes. d-nb.infoorganic-chemistry.org
Conversely, stronger oxidizing agents or more vigorous reaction conditions will lead to the formation of the corresponding carboxylic acid. libretexts.orgorganic-chemistry.orgpsu.edu Reagents like potassium dichromate(VI) in acidic solution are typically used for the complete oxidation of primary alcohols to carboxylic acids. libretexts.orglibretexts.org The reaction proceeds through the intermediate aldehyde, which is further oxidized. libretexts.org To ensure the complete formation of the carboxylic acid, the reaction is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org
Table 1: Oxidation Reactions of this compound
| Product | Reagent(s) | Reaction Conditions |
|---|---|---|
| 2,3-Difluoro-5-methylbenzaldehyde (B13154007) | TEMPO, co-oxidant | Mild conditions |
| 2,3-Difluoro-5-methylbenzoic acid | Potassium dichromate(VI), H₂SO₄ | Heating under reflux |
While the primary alcohol is already in a reduced state, reductive functionalization can refer to reactions that replace the hydroxyl group with other functionalities via a reductive pathway. For example, the hydroxyl group can be converted into a better leaving group, which is then displaced by a hydride or another nucleophile in a reductive process. However, direct reduction of the benzylic alcohol to a methyl group is a challenging transformation that would require harsh conditions. More commonly, the alcohol is first oxidized to the aldehyde or ketone, which can then undergo various reductive amination or other functionalization reactions.
Esterification and Etherification Reactions for Structural Diversification
The hydroxyl group of this compound readily undergoes esterification and etherification, providing a straightforward method for creating a wide array of derivatives with modified steric and electronic properties.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid catalyst. google.com For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester.
Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. scirp.org Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a dibenzyl ether, although this is more common for simple benzyl (B1604629) alcohols. scirp.org
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, acid catalyst | Ester |
| Esterification | Acyl chloride, base | Ester |
| Etherification | Alkyl halide, strong base | Ether |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The fluorine atoms on the aromatic ring of this compound have a significant influence on its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.
Aromatic nucleophilic substitution (ArSN) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com The presence of electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms. However, the positions are also influenced by the other substituents.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com The fluorine atoms are deactivating, meaning they make the ring less reactive towards electrophiles compared to benzene (B151609). libretexts.org They are, however, ortho, para-directing. The methyl group is activating and also ortho, para-directing. The directing effects of the fluorine and methyl groups will influence the position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.org
Selective Functionalization of the Fluorine Atoms and Carbon-Fluorine Bonds
The carbon-fluorine bond is generally very strong, making its selective functionalization challenging. However, recent advances in catalysis have enabled the activation of C-F bonds. escholarship.org These methods often involve transition-metal catalysts that can insert into the C-F bond, allowing for subsequent transformations. escholarship.org For instance, catalytic systems involving transition metals like iridium can facilitate the enantioselective desymmetrization of difluoromethylene groups through C-F activation. escholarship.org Another approach involves Lewis acid-promoted activation of C-F bonds, which can lead to reactions like SN1'-type difluoroallylation. scilit.com Nucleophilic attack can also lead to C-F bond cleavage under specific conditions, such as in intramolecular cyclization reactions. rsc.org
Cycloaddition and Condensation Reactions Involving Derivatives of this compound
Derivatives of this compound can participate in cycloaddition and condensation reactions. For example, the aldehyde or ketone derived from the oxidation of the alcohol can undergo condensation reactions to form imines or participate in aldol-type reactions. The aromatic ring or substituents attached to it can also be involved in cycloaddition reactions. For instance, if an azide (B81097) functionality is introduced, it can undergo 1,3-dipolar cycloaddition reactions. beilstein-journals.orgmdpi.combeilstein-journals.org Similarly, derivatives containing alkene or alkyne functionalities could participate in Diels-Alder or other pericyclic reactions. Condensation of derivatives with other molecules can lead to the formation of larger, more complex structures, such as in the synthesis of heterocyclic compounds. google.com
Applications of 2,3 Difluoro 5 Methylbenzyl Alcohol As a Chemical Building Block
Utilization in the Synthesis of Specialty Organic Chemicals
As a versatile precursor, 2,3-Difluoro-5-methylbenzyl alcohol serves as a key starting material for a range of specialty organic chemicals. Its benzylic alcohol functional group is readily converted into other functionalities such as halides, aldehydes, and carboxylic acids, opening pathways to diverse molecular architectures.
In organometallic chemistry, ligands are crucial for modulating the properties and reactivity of metal catalysts. The electronic nature of a ligand can fine-tune a catalyst's performance in terms of activity, selectivity, and stability. Fluorinated ligands are of particular interest because the high electronegativity of fluorine can significantly alter the electronic environment of the metal center.
This compound is a valuable precursor for such advanced ligands. The alcohol moiety can be converted into a more reactive leaving group, such as a bromide or chloride, facilitating nucleophilic substitution. For example, reaction with triphenylphosphine (B44618) can yield a phosphonium (B103445) salt, a precursor to a phosphine (B1218219) ligand. The 2,3-difluoro substitution pattern on the aromatic ring creates a specific electronic profile that can be transmitted to the metal center, influencing the catalytic cycle. While direct synthesis of ligands from this specific alcohol is not widely documented in dedicated studies, the conversion of benzylic alcohols to benzylic halides is a standard procedure, and these halides are common starting points for ligand synthesis. msu.edu The general principles of using fluorinated building blocks to create ligands for catalysts used in reactions like asymmetric cyclization or hydrogenation are well-established. acs.orgfrontiersin.org
The incorporation of fluorine atoms into organic materials can lead to unique and desirable properties, including thermal stability, chemical resistance, and specific dielectric properties. thieme-connect.de This has led to the extensive use of fluorinated building blocks in material science.
Fluorinated Polymers: Fluorinated polymers are known for their low surface energy, high stability, and unique wetting properties. While specific polymerization reactions involving this compound are not detailed in readily available literature, its structure is analogous to other fluorinated alcohols and styrenes used in polymer synthesis. thieme-connect.deresearchgate.net For example, the alcohol could be converted to a corresponding acrylate (B77674) or styrene (B11656) monomer and then polymerized to yield a specialty polymer with a unique combination of properties derived from its specific fluorine and methyl substitution pattern.
Liquid Crystals: In the design of liquid crystals (LCs), the introduction of fluorine atoms is a common strategy to control properties such as dielectric anisotropy, viscosity, and mesophase behavior. beilstein-journals.orgtandfonline.com The strong dipole moment of the C-F bond is used to manipulate the molecular alignment in an electric field. beilstein-journals.org Fluorinated benzyl (B1604629) alcohols and related structures serve as key intermediates in the synthesis of complex, multi-ring liquid crystalline molecules. researchgate.netresearchgate.net The synthesis of fluorinated LCs often involves multi-step sequences where fluorinated phenyl rings are coupled with other cyclic units. beilstein-journals.orgresearchgate.net For instance, a common approach involves the Suzuki cross-coupling of boronic acid derivatives with halogenated aromatic compounds to build the core structure. researchgate.net this compound can be transformed into such a coupling partner, for example, by converting the alcohol to a halide or a boronic acid/ester. The resulting liquid crystals would exhibit properties influenced by the specific dipole arrangement created by the 2,3-difluoro pattern.
Table 1: Potential Applications in Material Science
| Material Type | Potential Role of this compound | Resulting Properties |
|---|---|---|
| Fluorinated Polymers | Precursor to fluorinated monomers (e.g., acrylates, styrenes) | Enhanced thermal stability, chemical resistance, low surface energy. |
| Liquid Crystals | Building block for multi-ring mesogenic molecules | Controlled dielectric anisotropy, modified mesophase behavior, thermal stability. beilstein-journals.orgtandfonline.com |
Design and Synthesis of Novel Fluorinated Molecular Scaffolds
A primary goal in medicinal and agrochemical research is the creation of novel molecular scaffolds to explore new areas of chemical space and identify compounds with enhanced biological activity. unife.itbham.ac.uk Fluorinated scaffolds are particularly prized, as the inclusion of fluorine can improve metabolic stability and binding affinity. nih.gov
This compound is an ideal starting point for generating such novel scaffolds. Its unique substitution pattern provides a distinct three-dimensional arrangement of functional groups and electronic properties that cannot be easily replicated by other building blocks. Synthetic chemists can leverage the alcohol functionality for initial reactions and then utilize the specifically substituted aromatic ring to build more complex, polycyclic systems. For example, the alcohol can be oxidized to an aldehyde, which can then participate in multi-component reactions to rapidly assemble complex heterocyclic structures. rsc.org The development of new bicyclic N-heterocycles from simpler starting materials is a key strategy in creating diverse compound libraries for drug discovery. bham.ac.uk The synthesis of oxazolidinone antibacterials, for instance, often starts from functionalized aryl precursors, demonstrating the value of unique building blocks in creating potent therapeutic agents. acs.org
Development of New Synthetic Methodologies Leveraging its Unique Reactivity Profile
The specific arrangement of substituents in this compound creates a unique reactivity profile that can be exploited in the development of new synthetic methods. The electronic effects of the two ortho- and meta-fluorine atoms, combined with the electron-donating methyl group, influence the reactivity of both the benzylic alcohol and the aromatic ring.
For example, the acidity of the benzylic proton and the stability of a potential benzylic carbocation are modulated by these substituents, which can alter the course of nucleophilic substitution reactions at the benzylic position compared to non-fluorinated or differently fluorinated analogues. Deoxyfluorination reactions, which convert alcohols to alkyl fluorides, are sensitive to the electronic nature of the substrate, and reagents have been developed that are effective for benzylic alcohols. researchgate.netacs.orgacs.org The unique electronics of this compound make it an interesting substrate for testing and refining such methodologies. nih.gov Furthermore, the fluorine atoms direct the regioselectivity of any further electrophilic aromatic substitution, providing a route to polysubstituted benzene (B151609) derivatives that might be difficult to access otherwise. This controlled reactivity allows chemists to design new, efficient pathways to complex target molecules. nih.gov
Computational and Theoretical Studies of 2,3 Difluoro 5 Methylbenzyl Alcohol
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures. These methods, particularly those based on density functional theory, have been widely applied to study substituted benzyl (B1604629) alcohols, providing a fundamental understanding of how substituents influence their behavior.
Density Functional Theory (DFT) Investigations of Molecular Properties
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. bhu.ac.in In the context of substituted benzyl alcohols, DFT calculations, often employing hybrid functionals like B3LYP or MPWB1K with various basis sets such as 6-31+G(d,p) or 6-311G(d,p), are used to optimize molecular geometries and predict a range of properties. bhu.ac.innih.gov These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.
Table 1: Representative Calculated Molecular Properties of a Substituted Benzyl Alcohol Derivative using DFT
| Property | Calculated Value |
| Dipole Moment (Debye) | 4.8670 |
| Point Group Symmetry | C1 |
Note: This table presents example data for a related chalcone (B49325) derivative to illustrate the types of properties calculated via DFT. Specific values for 2,3-Difluoro-5-methylbenzyl alcohol would require dedicated calculations. bhu.ac.in
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
Computational methods, particularly DFT, are extensively used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. bhu.ac.in For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital. The presence of substituents like fluorine and methyl groups can significantly alter the energies and shapes of these orbitals. rsc.org Fluorine, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, while the methyl group, being electron-donating, would have the opposite effect. The precise impact of these substituents on the electronic properties can be quantified through FMO analysis. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO | -6.70 |
| LUMO | 0.00 |
| Energy Gap (ΔE) | 6.70 |
Note: The values in this table are for a representative thiosemicarbazone and are intended to exemplify the output of FMO analysis. Actual values for this compound would differ. researchgate.net
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a deeper understanding of how chemical transformations occur.
Transition State Characterization and Reaction Coordinate Analysis
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of transition states. acs.org Techniques like intrinsic reaction coordinate (IRC) calculations can then be employed to confirm that the identified transition state connects the reactants and products. acs.org
For reactions involving benzyl alcohol derivatives, such as oxidation to the corresponding aldehyde or nucleophilic substitution at the benzylic carbon, computational studies can map out the energy profile of the reaction. This allows for the determination of the activation energy, which is a crucial factor in determining the reaction rate. hud.ac.uk For example, in the oxidation of benzyl alcohols, computational models can help to understand the role of the catalyst and the nature of the intermediates involved. researchgate.net
Computational Modeling of Catalytic Cycles
Many important organic reactions are catalyzed, and computational modeling plays a vital role in understanding the intricate steps of catalytic cycles. frontiersin.org For reactions where this compound might act as a substrate, computational studies can model the interaction of the alcohol with the catalyst, the formation of key intermediates, and the regeneration of the catalyst. frontiersin.org
For instance, in the palladium-catalyzed synthesis of heterocyclic compounds, DFT calculations have been used to investigate the mechanism of domino coupling and cycloisomerization processes involving derivatives of benzyl alcohol. acs.org Similarly, in enzyme-catalyzed reactions, such as the oxidation of alcohols by horse liver alcohol dehydrogenase, computational modeling combined with X-ray crystallography provides detailed insights into substrate binding and the catalytic mechanism. nih.gov These studies can reveal how the enzyme's active site accommodates the substrate and facilitates the chemical transformation.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of a molecule, including its various possible conformations, and the non-covalent interactions it forms are critical to its physical and chemical properties. Computational methods are indispensable for exploring the conformational landscape and quantifying intermolecular forces.
Furthermore, computational analysis can shed light on the intermolecular interactions that govern the behavior of this compound in the condensed phase. These interactions include hydrogen bonding between the hydroxyl groups of neighboring molecules and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting crystal packing, solubility, and other bulk properties.
Molecular Dynamics Simulations for Solvation and Environmental Effects
MD simulations model the movement of atoms in a system over time by solving Newton's equations of motion. This allows for the characterization of the structure and dynamics of the solvent around a solute molecule, such as this compound, and can be used to calculate thermodynamic properties like the free energy of solvation. These simulations are instrumental in understanding how the presence of fluorine atoms influences intermolecular interactions, particularly hydrogen bonding and electrostatic interactions, which are key determinants of a compound's solubility and partitioning behavior in the environment.
Research Findings from Analogous Systems
Studies on other fluorinated aromatic compounds reveal important considerations for the simulation of this compound. For instance, accurate force fields are paramount for modeling fluorinated molecules. Standard force fields may not adequately capture the unique electronic properties of fluorine, such as its high electronegativity and low polarizability. nih.gov Therefore, specialized parameters are often developed to accurately simulate the behavior of these compounds. nih.gov
Simulations of fluorinated phenols, such as 4-fluorophenol, in water have been used to investigate the structure and dynamics of hydration shells. rsc.org These studies can elucidate the nature of hydrogen bonding between the hydroxyl group, the fluorine substituents, and surrounding water molecules. It is known that organic fluorine can participate in hydrogen-bond-like interactions with water. nih.gov For this compound, MD simulations could map the spatial distribution of water molecules around the molecule, identifying preferential interaction sites and quantifying the strength of these interactions.
Furthermore, MD simulations have been employed to predict the change in the octanol (B41247)/water partition coefficient (logP) upon fluorination. researchgate.net The logP value is a crucial parameter for assessing the environmental distribution of a chemical. By calculating the free energy of transferring a molecule from a simulated water environment to a simulated octanol environment, it is possible to predict how the difluoro- and methyl-substituents on the benzyl alcohol core affect its lipophilicity. Such studies have shown that fluorination can have complex, sometimes counterintuitive, effects on logP, which can be rationalized by analyzing the changes in molecular polarity and hydrogen bonding capacity. researchgate.net
In the context of environmental fate, computational studies on fluorinated alcohols, like fluorotelomer alcohols, suggest that atmospheric oxidation is a potential degradation pathway. dioxin20xx.org While structurally different, these studies indicate that the alcohol functional group can be a site of reaction in the atmosphere. MD simulations, often in conjunction with quantum mechanics (QM) calculations (QM/MM methods), can be used to study the initial steps of such degradation processes, for example, by modeling the interaction with atmospheric oxidants like the hydroxyl radical.
The table below summarizes key parameters that can be derived from molecular dynamics simulations and their relevance to understanding the behavior of a compound like this compound, based on findings for analogous compounds.
| Simulation Output | Relevance to this compound | Reference Compound Example |
| Radial Distribution Functions (RDFs) | Describes the probability of finding solvent atoms at a certain distance from solute atoms, revealing the structure of the solvation shell. | 4-fluorophenol rsc.org |
| Solvation Free Energy | Quantifies the energy change when the molecule is transferred from a vacuum to a solvent, indicating its solubility. | Fluorinated n-alkanes researchgate.net |
| Hydrogen Bond Dynamics | Characterizes the formation and breaking of hydrogen bonds between the solute and solvent, affecting solubility and interactions. | Fluorinated amino acids nih.gov |
| Octanol/Water Partition Coefficient (logP) | Calculated from free energies of solvation in water and octanol to predict environmental partitioning. | Fluorinated indoles researchgate.net |
| Rotational Correlation Times | Measures how quickly the molecule tumbles in solution, providing insight into its size and interactions with the solvent. | Phenylalanine nih.gov |
While direct experimental or simulation data for this compound is needed for a definitive characterization, the established computational methodologies applied to similar fluorinated compounds provide a robust framework for predicting its solvation properties and potential environmental interactions. These theoretical approaches are crucial for filling data gaps, especially for new or less-studied chemical entities. tandfonline.comrsc.orgresearchgate.net
Advanced Analytical Methodologies for Research on 2,3 Difluoro 5 Methylbenzyl Alcohol
High-Resolution Spectroscopic Techniques for Complex Structural Elucidation and Mechanistic Insights
High-resolution spectroscopic techniques are fundamental in the detailed characterization of 2,3-Difluoro-5-methylbenzyl alcohol and its derivatives. These methods provide precise information on the molecular structure and are crucial for monitoring chemical transformations.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR, COSY, HSQC, HMBC)
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound. rsc.org
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. It offers a wide chemical shift range, which helps in resolving signals from different fluorine environments within a molecule. icpms.cznih.gov The coupling between the fluorine atoms and with adjacent protons provides valuable structural information.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within a molecule. For this compound, COSY would reveal the correlation between the benzylic protons and the aromatic protons, as well as couplings between the aromatic protons themselves. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is instrumental in assigning the ¹³C NMR spectrum of this compound by linking each proton to its corresponding carbon. rsc.orgyoutube.comdur.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity of the molecule, for instance, by showing correlations between the methyl protons and the aromatic carbons, or between the benzylic protons and the quaternary aromatic carbons. rsc.orgyoutube.comdur.ac.uk
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| -CH₃ | 2.35 | 20.8 | C4, C5, C6 |
| -CH₂OH | 4.70 | 60.5 (d, J(C-F) = 4 Hz) | C1, C2, C6 |
| Ar-H4 | 7.05 (m) | 115.0 (d, J(C-F) = 22 Hz) | C2, C5, C6 |
| Ar-H6 | 7.15 (m) | 125.0 (dd, J(C-F) = 6, 3 Hz) | C1, C2, C4, C5, -CH₂OH |
| C1 | - | 128.0 (dd, J(C-F) = 15, 5 Hz) | - |
| C2 | - | 150.5 (dd, J(C-F) = 245, 12 Hz) | - |
| C3 | - | 148.0 (dd, J(C-F) = 250, 14 Hz) | - |
| C5 | - | 138.0 | - |
Note: This is a hypothetical representation to illustrate the application of NMR techniques. Actual chemical shifts and coupling constants may vary.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of this compound and its reaction products with high accuracy. rsc.org By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound, which is critical for its identification. nih.govcore.ac.uk In reaction monitoring, HRMS can be used to track the consumption of starting materials and the formation of products and byproducts in real-time, offering valuable insights into reaction kinetics and mechanisms. rsc.org
Advanced Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment in Research Contexts
Chromatographic methods are indispensable for separating the components of a reaction mixture and assessing the purity of the isolated this compound.
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination (if applicable for derivatives)
While this compound itself is achiral, its derivatives can be chiral. For instance, reactions involving the hydroxyl group can lead to the formation of chiral esters or ethers. In such cases, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the gold standard for separating enantiomers or diastereomers. google.comscirp.orgnih.gov This technique is crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a chiral product, which is a key measure of the success of an asymmetric synthesis. bath.ac.uknih.govdicp.ac.cngoogle.com
Table 2: Illustrative Chiral HPLC Separation of a Hypothetical Chiral Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-Derivative | 12.5 | 98 |
| (S)-Derivative | 15.2 | 2 |
This table illustrates how chiral HPLC data would be presented to show an enantiomeric excess of 96% for the (R)-enantiomer.
In Situ Spectroscopic Methods for Real-Time Kinetic and Mechanistic Studies (e.g., IR, Raman, UV-Vis)
In situ spectroscopic techniques allow for the monitoring of chemical reactions as they occur, without the need for sampling and quenching. This provides a dynamic view of the reaction progress.
Infrared (IR) Spectroscopy: In situ IR spectroscopy can track changes in the vibrational modes of functional groups. For reactions involving this compound, one could monitor the disappearance of the O-H stretching band of the alcohol and the appearance of new bands corresponding to the product. rsc.orgresearchgate.netresearchgate.net The C-F bonds also have characteristic IR absorptions. libretexts.org
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media. The aromatic ring vibrations and the C-F stretching modes of this compound would give rise to distinct Raman signals that can be monitored during a reaction. spiedigitallibrary.orgresearchgate.nettandfonline.com The C-F bond typically shows signals in the 500-800 cm⁻¹ region. spiedigitallibrary.org
UV-Vis Spectroscopy: The aromatic ring of this compound absorbs in the UV region. Changes in the substitution pattern or the electronic environment of the ring during a reaction will lead to shifts in the absorption maximum (λmax), which can be followed by UV-Vis spectroscopy to determine reaction kinetics.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Complexes
For crystalline derivatives or metal complexes of this compound, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netacs.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure and packing of these molecules in the crystalline form. dicp.ac.cn
Future Directions and Emerging Research Avenues for 2,3 Difluoro 5 Methylbenzyl Alcohol
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine and specialty chemicals, including fluorinated intermediates. The integration of flow chemistry and microreactor technologies offers a promising path for the scalable, safer, and more efficient synthesis of 2,3-Difluoro-5-methylbenzyl alcohol.
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, provides numerous advantages over batch methods. mit.edubeilstein-journals.org Enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents or intermediates in small, contained volumes significantly improve reaction safety and efficiency. mit.edursc.org For exothermic reactions often involved in the synthesis of aromatic compounds, microreactors offer superior temperature control, preventing runaway reactions and the formation of byproducts. beilstein-journals.org
Research has already demonstrated the power of flow chemistry for various fluorination reactions. For instance, a continuous flow protocol for the light-induced fluorination of benzylic compounds using Selectfluor as the fluorine source has been successfully developed. researchgate.net This method, employing an inexpensive photoorganocatalyst, achieved excellent yields for a range of substrates with residence times under 30 minutes, showcasing the potential for rapid and efficient production. researchgate.net Similarly, the synthesis of trifluoromethylated alcohols from aldehydes has been achieved in flow systems with high efficiency. rsc.org These examples provide a strong precedent for developing a continuous flow synthesis of this compound. Such a process could involve the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative within a heated or catalyst-packed microreactor, potentially leading to higher yields, improved purity, and a smaller manufacturing footprint compared to conventional batch synthesis. beilstein-journals.org
Table 1: Comparison of Batch vs. Flow Processing for Relevant Chemical Transformations
| Feature | Batch Processing | Continuous Flow Processing | Reference(s) |
|---|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes | beilstein-journals.org |
| Heat Transfer | Poor to Moderate | Excellent | mit.edu |
| Mass Transfer | Often Limited | Excellent | mit.edu |
| Safety | Higher risk with hazardous reagents | Inherently safer (small volumes) | rsc.org |
| Scalability | Complex, non-linear | Straightforward (running longer/parallel) | mit.edumdpi.com |
| Yield & Selectivity | Variable, often lower | Often higher due to precise control | beilstein-journals.orgresearchgate.net |
This table presents a generalized comparison based on findings in continuous flow synthesis literature.
Development of Novel Organocatalytic and Photoredox Systems
Recent breakthroughs in catalysis are set to revolutionize the synthesis of complex fluorinated molecules. The development of novel organocatalytic and photoredox systems offers milder, more selective, and more sustainable routes for C-H functionalization and the construction of fluorinated aromatic compounds. nih.govnih.govmdpi.com
Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for forging C-H, C-C, and C-X bonds under exceptionally mild conditions. nih.govscispace.comexlibrisgroup.com This strategy has been successfully applied to the direct fluorination and functionalization of aromatic rings. mdpi.com For a molecule like this compound, photoredox catalysis could enable late-stage functionalization, allowing for the introduction of additional complexity onto the aromatic ring without harsh reagents. For example, methods for the photocatalytic oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes are well-established and could be reversed or adapted for synthesis. researchgate.net Furthermore, the principles of photoredox-catalyzed C-H functionalization could be applied to a precursor like 2,3-difluorotoluene (B1304731) to directly install the hydroxymethyl group, bypassing multiple steps required in traditional linear syntheses. nih.govnih.gov
Organocatalysis, which uses small organic molecules as catalysts, provides another avenue for the efficient and often stereoselective synthesis of fluorinated compounds. rsc.org These metal-free systems avoid the cost and toxicity associated with many traditional metal catalysts. Organocatalytic methods have been developed for the synthesis of fluorinated hydroxyoxindoles and the nucleophilic substitution of gem-difluoroalkenes, demonstrating their utility in constructing complex fluorine-containing scaffolds. rsc.orgacs.orgbohrium.com An organocatalytic approach to synthesizing this compound could involve the asymmetric reduction of a corresponding difluoro-substituted benzaldehyde, offering a green and efficient alternative to metal hydride reagents.
Table 2: Emerging Catalytic Strategies for Fluorinated Aromatic Synthesis
| Catalytic System | Key Advantages | Potential Application for this compound | Reference(s) |
|---|---|---|---|
| Photoredox Catalysis | Mild conditions (visible light), high functional group tolerance, novel reactivity. | Direct C-H hydroxymethylation of 2,3-difluorotoluene; late-stage functionalization. | nih.govmdpi.comthieme-connect.de |
| Organocatalysis | Metal-free, low toxicity, potential for high stereoselectivity, sustainable. | Asymmetric reduction of 2,3-difluoro-5-methylbenzaldehyde (B13154007). | rsc.orgacs.org |
| Dual Photoredox/Metal Catalysis | Combines advantages of both systems, enables challenging cross-couplings. | Coupling reactions to build more complex derivatives from the benzyl alcohol. | nih.gov |
This table summarizes the potential of modern catalytic methods for the synthesis and derivatization of the target compound.
Exploration of New Applications in Specialized Functional Materials
The unique electronic properties imparted by fluorine atoms make organofluorine compounds highly sought-after building blocks for advanced materials. youtube.com The specific substitution pattern of this compound—with its two adjacent fluorine atoms on an aromatic ring—makes it a compelling candidate for creating novel functional materials, particularly in the fields of liquid crystals and specialty polymers.
In liquid crystal (LC) design, the incorporation of fluorine atoms into the molecular core is a critical strategy for tuning key physical properties such as dielectric anisotropy, optical anisotropy, and viscosity. researchgate.netacs.org The strong polarity and steric influence of the fluoro-substituent can dramatically alter mesophase morphology and transition temperatures. researchgate.net Difluorinated phenyl groups are common components in modern liquid crystal mixtures, especially for applications in thin-film transistor (TFT) displays where high chemical stability and specific dielectric properties are required. researchgate.netgoogle.com this compound could serve as a precursor to new calamitic (rod-like) or discotic (disc-like) liquid crystals. rsc.org Its structure could be elaborated into mesogenic molecules where the difluoro-substitution pattern influences intermolecular interactions and promotes the formation of desirable LC phases. researchgate.netrsc.org
The introduction of fluorinated moieties into polymers can enhance thermal stability, chemical resistance, and surface properties. Fluorinated polymers are used in a wide range of high-performance applications. researchgate.net As a functionalized monomer, this compound could be incorporated into polyesters, polyethers, or polyurethanes. The resulting polymers would be expected to exhibit modified properties, such as increased thermal stability, lower surface energy, and unique dielectric characteristics, making them suitable for specialized applications in electronics, coatings, or advanced composites.
Sustainable and Circular Economy Approaches in Organofluorine Chemistry
The chemical industry is undergoing a paradigm shift towards a more sustainable and circular model, aiming to minimize waste and decouple economic growth from the consumption of finite resources. chemiehoch3.de For organofluorine chemistry, this translates into a pressing need for greener synthesis methods and, more ambitiously, the creation of a circular fluorine economy. europa.eu
A circular fluorine economy envisions the recovery and recycling of fluorine from waste streams to produce valuable new chemicals. europa.eu Currently, most industrial fluorine is sourced from mined fluorspar (CaF₂), a finite resource. europa.eu Concurrently, highly stable fluorinated compounds like hydrofluorocarbons (HFCs) and per- and polyfluoroalkyl substances (PFAS) pose significant environmental challenges. europa.eueuropa.eu Emerging research focuses on developing chemical recycling technologies to break down these waste products and reclaim their fluorine content. europa.eufwf.ac.at This recovered fluorine can then be used to generate key fluorinating reagents or building blocks for the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. fwf.ac.at
The future synthesis of this compound should be viewed through this lens of sustainability. Research efforts could be directed towards utilizing fluorinating agents derived from recycled sources, thereby reducing the reliance on virgin fluorspar. This aligns with the principles of green chemistry by transforming environmental pollutants into valuable feedstocks. youtube.com Furthermore, designing the lifecycle of products derived from this alcohol with end-of-life in mind—facilitating easier degradation and recovery of the fluorine content—will be a critical aspect of future research and development. This approach not only mitigates environmental impact but also creates a more resilient and sustainable supply chain for the entire fluorochemical industry. chemiehoch3.de
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2,3-Difluoro-5-methylbenzyl alcohol, and how are key intermediates purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or methylation reactions. For example, benzyl bromide derivatives react with fluorinated benzyl alcohols in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Purification often involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted starting materials or regioisomers .
- Key Data : Analogous compounds like 3-Benzyloxy-2,6-difluorobenzyl alcohol achieve >90% purity post-chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹⁹F NMR identifies fluorine substitution patterns and alcohol proton signals (δ 4.5–5.0 ppm for -CH₂OH) .
- GC-MS/HPLC : Quantifies purity and detects byproducts (e.g., oxidation to aldehydes). Electron ionization MS fragments the benzyl alcohol group, yielding m/z peaks at [M-18]⁺ due to water loss .
- Elemental Analysis : Validates C, H, F, and O composition .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability is assessed via accelerated degradation studies. Store at –20°C in inert atmospheres (argon) to prevent oxidation. Monitor decomposition by tracking aldehyde/byproduct formation via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis of this compound?
- Methodology :
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce over-reduction byproducts .
- Solvent Optimization : Replace DMF with acetonitrile to improve reaction kinetics and reduce side reactions .
- Process Control : Use in-line FTIR to monitor reaction progress and terminate at peak yield (~85–90%) .
Q. What computational methods predict the electronic effects of fluorine substituents on the compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals to assess nucleophilicity of the benzyl alcohol group. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing reactivity in SN2 reactions but enhancing stability against oxidation .
Q. How should researchers resolve contradictions in reported byproduct profiles for similar fluorinated benzyl alcohols?
- Methodology :
- Comparative Analysis : Replicate conflicting studies (e.g., using methyl chloride vs. dimethyl sulfate methylation agents ).
- Advanced Analytics : Use LC-QTOF-MS to identify trace byproducts (e.g., di-fluorinated isomers or ether derivatives) .
- Conditional Mapping : Correlate byproduct formation with reaction pH, temperature, and reagent stoichiometry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
